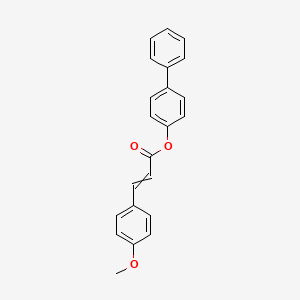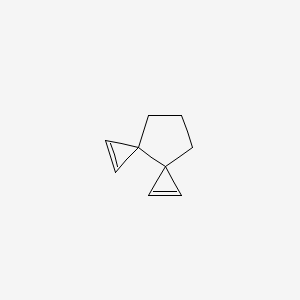
Dispiro(2.0.2.3)nona-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro(2.0.2.3)nona-1,5-diene is a unique organic compound with the molecular formula C₉H₁₀. It features a distinctive structure with two spiro-connected cyclopropane rings and a diene system, making it an interesting subject for chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.3)nona-1,5-diene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the spiro compound. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves scaling up the laboratory synthesis methods with careful control of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dispiro(2.0.2.3)nona-1,5-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can reduce the double bonds in the diene system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the spiro carbon atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
Dispiro(2.0.2.3)nona-1,5-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialized materials and polymers .
Mecanismo De Acción
The mechanism of action of Dispiro(2.0.2.3)nona-1,5-diene involves its interaction with various molecular targets. Its spiro structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in ring size and functional groups.
Spiro[1-pyrazolinecyclopropanes]: These compounds feature a spiro connection between a pyrazoline and a cyclopropane ring
Propiedades
Número CAS |
55980-70-6 |
|---|---|
Fórmula molecular |
C9H10 |
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
dispiro[2.0.24.33]nona-1,5-diene |
InChI |
InChI=1S/C9H10/c1-2-8(4-5-8)9(3-1)6-7-9/h4-7H,1-3H2 |
Clave InChI |
KKPBATWQXUHVRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C=C2)C3(C1)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


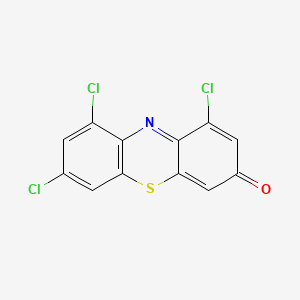

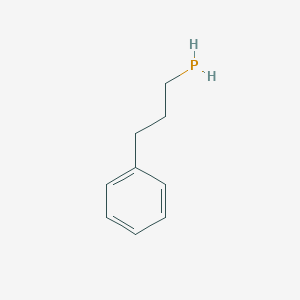
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)

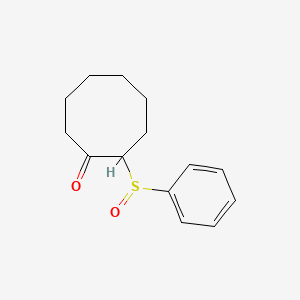
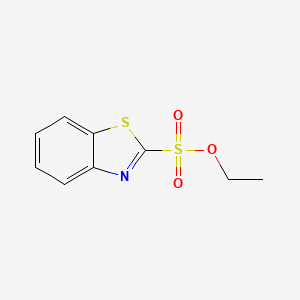

![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
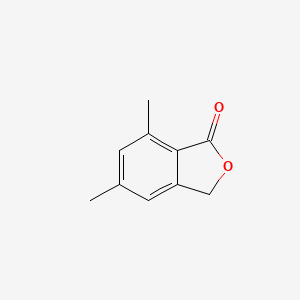
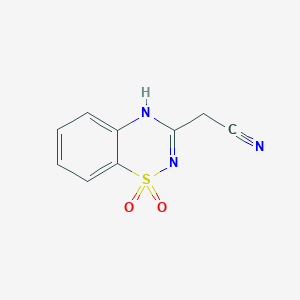
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
